![molecular formula C6H14ClNO3 B2432969 (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride CAS No. 2155840-79-0](/img/structure/B2432969.png)
(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride
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Description
(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride, also known as MORPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals and has been found to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Green Chemistry and Sustainable Processes
Efforts to reduce environmental impact drive interest in sustainable chemistry. Researchers explore the compound’s role in green synthesis routes, aiming for eco-friendly processes. Whether as a catalyst or a reactant, ®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride contributes to greener alternatives in chemical transformations.
These applications highlight the versatility and potential of this intriguing compound. As research continues, we may uncover even more exciting uses across various scientific disciplines. 🌟
properties
IUPAC Name |
(1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-6(9)5-4-10-2-1-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFWAMRXPILATC-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)[C@H](CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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